molecular formula C16H14N2O2 B2870307 Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate CAS No. 299927-10-9

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2870307
CAS No.: 299927-10-9
M. Wt: 266.3
InChI Key: KUFKQELIHBOUEA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate, typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of ortho-phenylenediamine with methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate under acidic conditions . The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Shares a similar benzimidazole core but lacks the ester group.

    5-Methylbenzimidazole: Similar structure but with a methyl group at the 5-position instead of the ester group.

    1-Phenylbenzimidazole: Similar structure but without the methyl and ester groups

Uniqueness

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate is unique due to the presence of both a methyl group and an ester group on the benzimidazole core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFKQELIHBOUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 4-Bromo-3-nitrobenzoic acid methyl ester (130 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as colorless crystals (78 mg, 59%). mp 108-110° C. 1H NMR (DMSO) δ 2.55 (s, 3 H), 3.78 (s, 3 H), 7.30 (d, J=8.2 Hz, 1 H), 7.52-7.71 (m, 5 H), 7.92 (d, J=8.2 Hz, 1 H), 8.30 (br s, 1 H); 13C NMR δ 13.6, 52.1, 110.8, 118.5, 124.7, 124.8, 127.0, 129.7, 130.1, 134.0, 137.9, 153.7, 157.8, 166.2. HRMS (FAB): cal. for C16H15N2O2 [M+H]+: 267.1134; found: 267.1128.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

The title compound was prepared following Method A at larger scale, from 4-chloro-3-nitrobenzoic acid methyl ester (5.39 g, 25 mmol), N-phenylacetamide (3.38 g, 25 mmol), palladium trifluoroacetate (416 mg, 1.25 mmol), BINAP (778 mg, 1.25 mmol) and Cs2CO3 11.4 g, 35 mmol) and refluxing just for 5 hours, giving rise to the title compound as colorless crystals (5.19 g, 78%). mp 108° C. to 110° C. 1H NMR (DMSO) δ 2.55 (s, 3H), 3.78 (s, 3H), 7.30 (d, J=8.2Hz, 1H), 7.52-7.71 (m, 5H), 7.92 (d, J=8.2Hz, 1H), 8.30 (br s, 1H); 13C NMR δ 13.6, 52.1, 110.8, 118.5, 124.7, 124.8, 127.0, 129.7, 130.1, 134.0, 137.9, 153.7, 157.8, 166.2. HRMS (FAB): cal. for C16H15N2O2 [M+H+]: 267.1134; found: 267.1128.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
416 mg
Type
catalyst
Reaction Step One
Name
Quantity
778 mg
Type
catalyst
Reaction Step One
Yield
78%

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